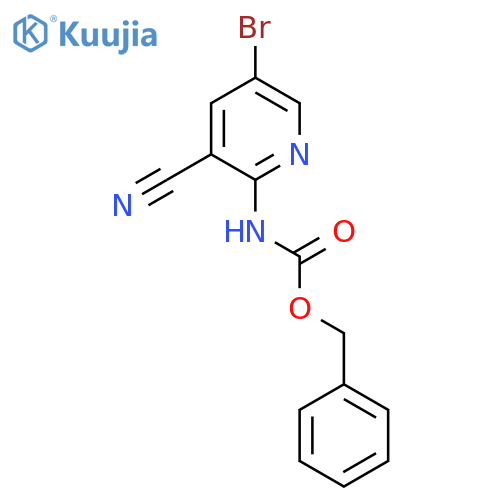Cas no 2680805-22-3 (benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate)
ベンジル N-(5-ブロモ-3-シアノピリジン-2-イル)カルバメートは、有機合成中間体として重要な化合物です。5位のブロモ基と3位のシアノ基を有するピリジン骨格に、ベンジルオキシカルボニル(Cbz)保護基が導入された構造特徴を持ちます。この化合物は医薬品や農薬の合成において、特にヘテロ環化合物の構築段階で有用です。ブロモ基はパラジウム触媒を用いたカップリング反応に適しており、シアノ基はさらに変換可能な官能基として機能します。Cbz保護基は穏やかな条件で脱保護可能なため、多段階合成におけるアミン保護に優れた選択肢となります。高い純度と安定性を備え、精密有機合成に適した試薬です。

2680805-22-3 structure
商品名:benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate
- 2680805-22-3
- EN300-28295856
-
- インチ: 1S/C14H10BrN3O2/c15-12-6-11(7-16)13(17-8-12)18-14(19)20-9-10-4-2-1-3-5-10/h1-6,8H,9H2,(H,17,18,19)
- InChIKey: AFLYFUXTOJJONY-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(C#N)=C1)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 330.99564g/mol
- どういたいしつりょう: 330.99564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 376
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28295856-0.5g |
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate |
2680805-22-3 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28295856-2.5g |
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate |
2680805-22-3 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28295856-5.0g |
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate |
2680805-22-3 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
| Enamine | EN300-28295856-5g |
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate |
2680805-22-3 | 5g |
$3520.0 | 2023-09-07 | ||
| Enamine | EN300-28295856-0.25g |
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate |
2680805-22-3 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28295856-10.0g |
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate |
2680805-22-3 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
| Enamine | EN300-28295856-1.0g |
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate |
2680805-22-3 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28295856-10g |
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate |
2680805-22-3 | 10g |
$5221.0 | 2023-09-07 | ||
| Enamine | EN300-28295856-0.1g |
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate |
2680805-22-3 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28295856-0.05g |
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate |
2680805-22-3 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 |
benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
2680805-22-3 (benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate) 関連製品
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
